1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Overview
Description
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family It is characterized by a fused bicyclic structure consisting of two pyrazole rings
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been widely used in drug development research, indicating potential interactions with various biological targets .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a wide range of biological activities , suggesting that multiple pathways could be affected.
Result of Action
It’s known that pyrazole derivatives can exhibit a broad spectrum of biological activities , indicating that the compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with hydrolases and oxidoreductases, affecting their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . The process begins with the condensation of hydrazine with appropriate diketones or aldehydes to form the pyrazole ring. This is followed by Ullmann-type cross-coupling reactions to introduce the desired substituents. Microwave irradiation is often employed to enhance reaction rates and yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and cross-coupling reactions suggests that scalable methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazole
- 1,4-Dihydropyrazolo[4,3-c]pyrazole
- 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Uniqueness
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole stands out due to its unique substitution pattern and fused bicyclic structure. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities and material properties .
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCXTHYBBIVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380603 | |
Record name | 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-19-3 | |
Record name | 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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